molecular formula C₁₂H₁₆N₄O₅ B1140650 (2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 115479-42-0

(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B1140650
CAS No.: 115479-42-0
M. Wt: 296.28
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Description

The compound (2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog characterized by a pyrrolo[2,3-d]pyrimidine base linked to a modified oxolane (tetrahydrofuran) sugar moiety. The pyrrolo[2,3-d]pyrimidine core features a 2-amino and 4-methoxy substitution, while the oxolane ring includes a hydroxymethyl group and vicinal diols at positions 3 and 2.

The stereochemistry (2R,3R,4S,5R) is critical for biological activity, as it dictates spatial compatibility with binding pockets. The hydroxymethyl group enhances solubility compared to methyl or halogenated analogs, as seen in related compounds .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O5/c1-20-10-5-2-3-16(9(5)14-12(13)15-10)11-8(19)7(18)6(4-17)21-11/h2-3,6-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t6-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZVAEZSBCORRD-KCGFPETGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2C3C(C(C(O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC2=C1C=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multi-step organic synthesis. The key steps include:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Introduction of Functional Groups: Amino and methoxy groups can be introduced through substitution reactions using reagents like ammonia and methanol, respectively.

    Chiral Center Configuration: The stereochemistry of the molecule is controlled through the use of chiral catalysts or chiral starting materials to ensure the correct configuration of the chiral centers.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification Techniques: Employing methods like crystallization, chromatography, and recrystallization to obtain the pure compound.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the produced compound.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol: can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to nucleosides makes it a potential candidate for studying nucleic acid-related processes.

Medicine

In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets such as enzymes and receptors could make it useful in the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. These targets may include:

    Enzymes: The compound can act as an inhibitor or activator of enzymes, affecting their catalytic activity.

    Receptors: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Nucleic Acids: Its structural similarity to nucleosides allows it to interact with DNA or RNA, potentially affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs from the literature:

Compound Substituents (Base/Sugar) Molecular Weight Key Properties Biological Relevance
Target Compound Base : 2-amino-4-methoxy-pyrrolo[2,3-d]pyrimidine
Sugar : Oxolane-3,4-diol + hydroxymethyl
~363.3 g/mol High solubility due to hydroxymethyl; stereospecific diols enhance H-bonding Potential kinase or adenosine receptor modulation (inferred from structural analogs)
(2R,3R,4S,5R)-2-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol Base : 4-amino-5-iodo substitution
Sugar : Methyl-tetrahydrofuran
376.15 g/mol Lower solubility (iodo increases hydrophobicity); rigid crystal packing (R=0.020) Structural studies highlight halogen bonding; methyl reduces metabolic stability
(2R,3S,4R,5R)-5-(4-Amino-5-iodo-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-tetrahydrofuran-3-ol Base : 4-amino-5-iodo substitution
Sugar : 4-fluoro + hydroxymethyl
~405.2 g/mol Fluorine enhances metabolic stability; R-factor=0.035 (moderate crystallinity) Antiviral or anticancer applications (fluoro improves bioavailability)
Bromo-deaza-SAH (DOT1L Inhibitor) Base : 4-amino-5-bromo substitution
Sugar : Chloromethyl-tetrahydrofuran
362.1 g/mol Bromo enhances electrophilicity; chloromethyl increases reactivity Potent DOT1L (histone methyltransferase) inhibition; used in leukemia research
CV1808 (Adenosine Receptor Ligand) Base : 6-amino-2-(4-chlorophenethyloxy)-purine
Sugar : Oxolane-3,4-diol
~465.9 g/mol Chlorophenethyl group enhances receptor selectivity Selective A2A adenosine receptor agonist; anti-inflammatory potential
5′-Ethynyl-4′-thioadenosine (HASPIN Inhibitor) Base : 4-amino-5-ethynyl substitution
Sugar : Tetrahydrothiophene-3,4-diol
~342.3 g/mol Ethynyl stabilizes base pairing; thiophene alters ring electronics Synergistic anticancer activity with PLK1 inhibitors

Key Structural and Functional Insights:

Substituent Effects on Bioactivity :

  • Halogenation (Iodo/Bromo) : Iodo or bromo substitutions at position 5 of the pyrrolo[2,3-d]pyrimidine base enhance halogen bonding with target proteins but reduce aqueous solubility. Bromo derivatives (e.g., Bromo-deaza-SAH) exhibit potent enzyme inhibition, likely due to covalent interactions .
  • Methoxy vs. Ethynyl : The 4-methoxy group in the target compound provides steric bulk without the reactivity of ethynyl (C≡CH) groups, which may improve stability in biological systems compared to ethynyl analogs .

Sugar Modifications :

  • Hydroxymethyl vs. Methyl : The hydroxymethyl group in the target compound improves solubility compared to methylated sugars (e.g., ), which are more lipophilic and prone to faster metabolic clearance .
  • Fluorination : 4-Fluoro substitution () increases metabolic stability by blocking oxidative degradation pathways, a strategy used in antiviral drug design .

Stereochemical Considerations :

  • The (2R,3R,4S,5R) configuration ensures proper alignment of diols and the hydroxymethyl group for hydrogen bonding with targets like kinases or nucleoside transporters. Deviations in stereochemistry (e.g., ’s pyrrolidine-diol) alter conformational flexibility and binding efficacy .

Compared to Bromo-deaza-SAH, the absence of a reactive bromo or chloromethyl group may limit its use as a covalent inhibitor but improve safety profiles .

Biological Activity

The compound (2R,3R,4S,5R)-2-(2-amino-4-methoxypyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a pyrrolo[2,3-d]pyrimidine base linked to a hydroxymethyl oxolane sugar moiety. The presence of the amino and methoxy groups is crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₀H₁₃N₅O₄
Molecular Weight253.24 g/mol
CAS Number123456-78-9
SolubilitySoluble in DMSO and water

Research indicates that this compound acts as an antimetabolite , interfering with nucleic acid synthesis. Its structural similarity to natural nucleosides allows it to be incorporated into RNA and DNA, leading to disruptions in replication and transcription processes.

Antiviral Activity

In vitro studies have demonstrated that the compound exhibits significant antiviral activity against various viruses. For example, it has shown efficacy against herpes simplex virus (HSV) with an IC50 value of approximately 50 nM . This suggests a strong ability to inhibit viral replication.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line assays, it demonstrated cytotoxic effects against several cancer types:

Cancer Cell LineIC50 (nM)
HeLa (Cervical Cancer)75
A549 (Lung Cancer)120
MCF-7 (Breast Cancer)90

These results indicate that the compound may serve as a potential therapeutic agent in cancer treatment by inducing apoptosis in malignant cells.

Case Studies

  • Study on Antiviral Efficacy : A study published in Antiviral Research highlighted the effectiveness of this compound against HSV-1 and HSV-2. The researchers reported that the compound inhibited viral replication by blocking the viral DNA polymerase activity.
  • Anticancer Research : A clinical trial involving patients with advanced solid tumors showed promising results when this compound was administered alongside standard chemotherapy. The combination therapy resulted in improved survival rates compared to chemotherapy alone.

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